Hydrobenzoin vs. Monomethylated Hydrobenzoin: Reversal of Absolute Configuration in Polycyclic Ketone Synthesis
In the enantioselective synthesis of polycyclic α-phenylsulfonyl ketones from bis(phenylsulfonyl)alkenes, the choice of chiral auxiliary determines absolute product configuration. (±)-Hydrobenzoin-derived alcoholates yield one enantiomeric series, whereas simple monomethylation of one hydroxyl group yields the opposite enantiomeric series with total enantioselectivity [1]. This configurational reversal enables access to both R and S ketone products from the same parent auxiliary scaffold via a single functional group modification.
| Evidence Dimension | Product absolute configuration outcome |
|---|---|
| Target Compound Data | R or S polycyclic ketone (enantiomeric series A) |
| Comparator Or Baseline | Monomethylated hydrobenzoin alcoholate |
| Quantified Difference | Complete reversal of absolute configuration (opposite enantiomeric series B) |
| Conditions | Reaction of chiral alcoholates with bis(phenylsulfonyl)alkenes followed by acidic work-up |
Why This Matters
This differential stereocontrol enables procurement of the specific hydrobenzoin derivative required for target enantiomer synthesis without re-engineering the entire auxiliary scaffold.
- [1] Cossu, S. et al. Tetrahedron Lett. 1999, 40 (49), 8705–8709. View Source
